KAT Enzyme Selectivity: Quantitative Inhibition of Leukemia Cell Proliferation vs. Normal Cell Cytotoxicity
1-Methyl-1H-indazole-5-carbaldehyde acts as a selective inhibitor of lysine acetyltransferase (KAT), demonstrating potent inhibitory activity against human myeloid leukemia cells with a clear selectivity window over normal hematopoietic cells . This selectivity profile is a distinct and differentiating feature from the non-methylated analog, 1H-indazole-5-carbaldehyde, which is not reported to possess this specific epigenetic targeting activity or this level of selectivity .
| Evidence Dimension | Anti-proliferative activity (IC50) vs. Normal cell viability |
|---|---|
| Target Compound Data | Potent inhibitory activity against human myeloid leukemia cells; does not affect viability of normal human erythrocytes or peripheral blood mononuclear cells |
| Comparator Or Baseline | 1H-Indazole-5-carbaldehyde: No reported KAT inhibitory activity or selective anti-leukemia profile |
| Quantified Difference | Qualitative difference: Target compound demonstrates selective KAT inhibition and anti-leukemia activity; comparator lacks this specific mechanism of action. |
| Conditions | In vitro enzyme and cellular assays against KAT enzymes and human myeloid leukemia cells |
Why This Matters
For projects targeting epigenetic modulators (e.g., KAT inhibitors in oncology), this specific compound provides a validated, active starting point with a built-in selectivity window, whereas the non-methylated analog is essentially inert in this context.
